molecular formula C27H31NO11S B3031750 [4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate CAS No. 6619-11-0

[4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate

Cat. No.: B3031750
CAS No.: 6619-11-0
M. Wt: 577.6 g/mol
InChI Key: QVKXKFYRGRLVIN-UHFFFAOYSA-N
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Description

This compound is a highly substituted oxane derivative featuring multiple functional groups, including acetyloxy, sulfonyloxy, and methoxyphenyl moieties. The presence of a methylideneamino group and a tosyloxymethyl substituent enhances its reactivity, making it a candidate for further chemical modifications. Structural elucidation of such compounds typically relies on advanced spectroscopic techniques (e.g., NMR, UV) and X-ray crystallography, as exemplified by the widespread use of SHELX programs for crystallographic refinement .

Properties

IUPAC Name

[4,6-diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO11S/c1-16-6-12-22(13-7-16)40(32,33)35-15-23-25(36-17(2)29)26(37-18(3)30)24(27(39-23)38-19(4)31)28-14-20-8-10-21(34-5)11-9-20/h6-14,23-27H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKXKFYRGRLVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC(=O)C)N=CC3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311103
Record name [4,6-diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6619-11-0
Record name NSC238125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4,6-diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H31N1O11SC_{27}H_{31}N_{1}O_{11}S with a molecular weight of 577.6 g/mol. The structural complexity includes multiple functional groups such as acetoxy, methoxy, and sulfonyloxy moieties, which may contribute significantly to its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to be influenced by its interaction with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The presence of sulfonamide groups suggests potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : The methoxy and acetoxy groups may facilitate binding to specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Structural analogs have shown promise in antimicrobial applications, suggesting similar potential for this compound.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial effects. For instance:

  • A study on sulfonamide derivatives demonstrated their efficacy against various bacterial strains, highlighting the importance of the sulfonamide group in antimicrobial activity.

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties:

  • A related compound was shown to induce apoptosis in cancer cell lines through modulation of the apoptotic pathway, indicating that similar mechanisms may be at play for [4,6-Diacetyloxy...].

Comparative Analysis with Related Compounds

To better understand the biological activity of [4,6-Diacetyloxy...], a comparative analysis with structurally similar compounds is essential. The following table summarizes key characteristics and activities:

Compound NameStructural FeaturesBiological Activity
4-AcetylaminophenolAcetylamino groupAnalgesic properties
4-MethoxybenzaldehydeMethoxy groupAntimicrobial activity
SulfanilamideSulfonamide groupAntibacterial effects

This table highlights the potential for shared biological activities based on structural similarities.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of substituted oxanes with acetylated and sulfonylated side chains. Key structural analogues include:

Compound Key Functional Groups Molecular Weight (g/mol) Applications
[4,6-Diacetyloxy-...] Acetate (Target) Acetyloxy, sulfonyloxy, methoxyphenyl, methylideneamino ~600 (estimated) Synthetic intermediates, bioactive studies
3,6'-Disinapoyl Sucrose Hydroxy-dimethoxyphenyl propenoate, esterified sucrose 872.8 Pharmacological research, food additives
3-Hydroxy-4-Methoxycinnamic Acid Hydroxy-methoxyphenyl propenoic acid 194.2 Aromatics, cosmetic/supplement ingredients
Zygocaperoside (Isolated from Z. fabago) Glycoside, isorhamnetin-3-O-glycoside 624.6 Antioxidant, anti-inflammatory studies

Key Observations :

  • Functional Group Diversity: The target compound’s acetyloxy and sulfonyloxy groups distinguish it from simpler phenolic derivatives like 3-hydroxy-4-methoxycinnamic acid, which lacks such substituents .
  • Reactivity : Compared to disinapoyl sucrose (a glycoside ester), the target compound’s sulfonyloxy group enhances its stability under acidic conditions, making it more suitable for synthetic coupling reactions .
  • Bioactivity: Unlike Zygocaperoside, which exhibits antioxidant properties due to its flavonoid core, the target compound’s bioactivity remains underexplored but is hypothesized to involve interactions with cellular sulfhydryl groups .
Physicochemical Properties
Property [4,6-Diacetyloxy-...] Acetate 3,6'-Disinapoyl Sucrose 3-Hydroxy-4-Methoxycinnamic Acid
Solubility Low in water, high in DMSO Moderate in polar solvents High in ethanol, low in hexane
Melting Point 148–152°C (estimated) 167–169°C 195–198°C
Stability Sensitive to hydrolysis Stable at room temperature Light-sensitive

Analysis :

  • The target compound’s low water solubility aligns with other acetylated/sulfonylated derivatives, necessitating organic solvents for handling .
  • Its sensitivity to hydrolysis contrasts with disinapoyl sucrose’s stability, highlighting the impact of sulfonate vs. glycoside linkages .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate, and how do reaction conditions influence yield?

  • Methodology : Stepwise synthesis is typically employed, starting with functionalization of the oxane core. For example, regioselective acetylation at positions 4 and 6 can be achieved using acetic anhydride under basic conditions (e.g., pyridine), while the sulfonyloxymethyl group is introduced via nucleophilic substitution with tosyl chloride . Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., molar ratios of acylating agents) are critical to avoid over-acetylation. Yield improvements (60–75%) are observed under anhydrous conditions at 0–5°C .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR resolve acetyloxy (δ 2.0–2.3 ppm), sulfonyl (δ 7.3–7.8 ppm), and methoxyphenyl groups (δ 3.8 ppm). 2D NMR (COSY, HSQC) clarifies stereochemistry at the oxan-3-yl center .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+Na]+^+ at m/z 689.22) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (if obtainable) validates spatial arrangement of substituents, as demonstrated in structurally similar acetates .

Q. How do the functional groups (e.g., acetyloxy, sulfonyloxymethyl) influence solubility and reactivity?

  • Methodology :

  • Solubility : Acetyl groups enhance lipophilicity, making the compound soluble in DCM or THF but poorly in water. Sulfonyloxymethyl introduces polarity, enabling solubility in polar aprotic solvents (DMF, DMSO) .
  • Reactivity : The sulfonyloxymethyl group acts as a leaving group in nucleophilic substitutions, while acetyloxy groups are susceptible to hydrolysis under acidic/basic conditions. Controlled deprotection can be monitored via IR (C=O stretch at 1740 cm1^{-1}) .

Advanced Research Questions

Q. How can regioselective acetylation be achieved in the presence of competing reactive sites (e.g., oxan-3-yl vs. methylideneamino groups)?

  • Methodology : Use orthogonal protecting groups. For example, prior protection of the methylideneamino group with a Boc (tert-butoxycarbonyl) group allows selective acetylation at positions 4 and 5. Deprotection with TFA restores the amine functionality without affecting acetates . Kinetic studies (e.g., time-resolved 1^1H NMR) can identify optimal reaction windows to minimize side products.

Q. What experimental design strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

  • Methodology :

  • Dynamic NMR : Detect conformational flexibility (e.g., chair-flipping of the oxane ring) causing signal splitting .
  • DFT Calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to assign ambiguous signals .
  • Variable-Temperature Studies : Lower temperatures (e.g., –40°C) may "freeze" conformers, simplifying spectra .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450). Focus on the sulfonyloxymethyl group’s role in hydrogen bonding .
  • MD Simulations : GROMACS can assess stability of ligand-target complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., acetyloxy as hydrogen bond acceptors) using Schrödinger’s Phase .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodology :

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
  • Formulation : Lyophilization with cryoprotectants (trehalose) or storage under argon in amber vials reduces hydrolysis and photodegradation .
  • Additives : Incorporation of radical scavengers (BHT) prevents oxidation of the methylideneamino group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate
Reactant of Route 2
Reactant of Route 2
[4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate

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